BTL peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bilitranslocase peptide, commonly referred to as BTL peptide, is a fragment of the transmembrane protein bilitranslocase. This protein functions as an organic anion carrier and is primarily found in liver cell membranes, where it plays a crucial role in the uptake of bilirubin from the blood to liver cells . Bilitranslocase is also expressed in other tissues, including the vascular endothelium and the epithelia of the gastric mucosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bilitranslocase peptide involves a combination of genomic and post-genomic approaches. The primary structure of bilitranslocase is known, and transmembrane subunits of bilitranslocase are predicted using chemometrics models . The stability of these polypeptide chains is studied by molecular dynamics simulation . Sodium dodecyl sulfate micelles are used as a model of the cell membrane to obtain a high-resolution 3D structure of an 18 amino acid residues long peptide corresponding to the third transmembrane part of bilitranslocase using multidimensional NMR spectroscopy .

Industrial Production Methods: Industrial production of peptides, including bilitranslocase peptide, often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient preparation, purification, and characterization of peptides for chemical, biochemical, and biological studies . Techniques such as Fmoc-SPPS, Boc-SPPS, and microwave-assisted SPPS are commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bilitranslocase peptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioactivity, and therapeutic potential .

Common Reagents and Conditions: Common reagents used in the chemical reactions of bilitranslocase peptide include oxidizing agents, reducing agents, and protecting groups. For example, thiol groups in the peptide can be protected using 2-PDS, and desulfurization reactions can be performed to modify the peptide structure .

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and bioactivity. These modifications are crucial for improving the therapeutic potential of bilitranslocase peptide .

Scientific Research Applications

Bilitranslocase peptide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure and function of transmembrane proteins . In biology, it is used to investigate the mechanisms of organic anion transport and its role in cellular uptake of drugs . In medicine, bilitranslocase peptide is being explored for its potential as a therapeutic agent for various diseases . In industry, it is used in the development of peptide-based drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of bilitranslocase peptide involves its function as an organic anion carrier. It facilitates the transport of bilirubin and other organic anions across cell membranes by forming a channel in the membrane . The peptide’s alpha helical structure with hydrophilic amino acid residues oriented towards one side allows it to form this channel . Molecular dynamics simulations and NMR spectroscopy studies have provided insights into the stability and structure of bilitranslocase peptide .

Comparison with Similar Compounds

Bilitranslocase peptide is unique in its function as an organic anion carrier. Similar compounds include other transmembrane peptides and proteins involved in organic anion transport, such as flavonoid translocators and multidrug resistance-associated proteins . These compounds share similar functions but differ in their specific structures and mechanisms of action. Bilitranslocase peptide’s ability to transport bilirubin and its expression in various tissues make it distinct from other similar compounds .

Properties

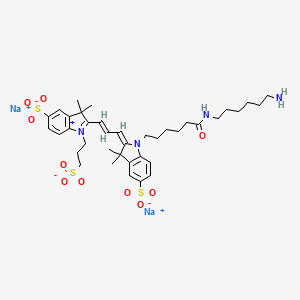

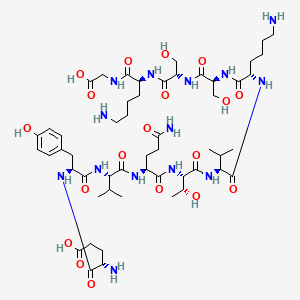

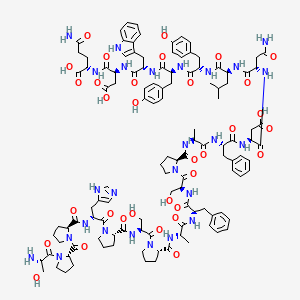

Molecular Formula |

C67H114N18O24 |

|---|---|

Molecular Weight |

1555.7 g/mol |

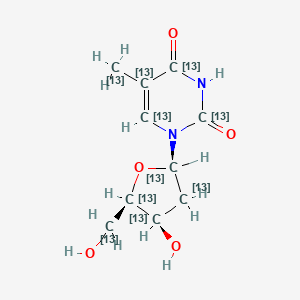

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C67H114N18O24/c1-11-33(6)52(65(106)81-44(67(108)109)28-32(4)5)83-64(105)46-16-14-26-85(46)49(90)29-72-54(95)34(7)73-63(104)45(30-86)82-61(102)42(20-24-51(93)94)76-55(96)35(8)74-58(99)41(19-23-50(91)92)79-66(107)53(37(10)87)84-56(97)36(9)75-62(103)43(27-31(2)3)80-60(101)40(18-22-48(71)89)78-59(100)39(17-21-47(70)88)77-57(98)38(69)15-12-13-25-68/h31-46,52-53,86-87H,11-30,68-69H2,1-10H3,(H2,70,88)(H2,71,89)(H,72,95)(H,73,104)(H,74,99)(H,75,103)(H,76,96)(H,77,98)(H,78,100)(H,79,107)(H,80,101)(H,81,106)(H,82,102)(H,83,105)(H,84,97)(H,91,92)(H,93,94)(H,108,109)/t33-,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-/m0/s1 |

InChI Key |

IGWVXTNJERQOLE-ZXIJAYNSSA-N |

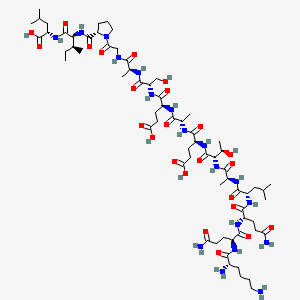

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |

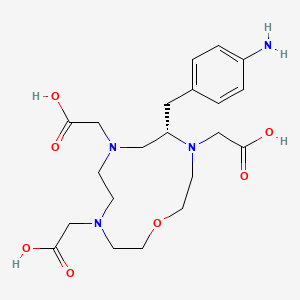

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)

![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)

![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)

![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)